![molecular formula C18H25Cl2N3O3 B14183407 4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline CAS No. 844879-87-4](/img/structure/B14183407.png)
4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline is a nitrogen-mustard alkylating agent known for its potent antineoplastic properties. This compound is a derivative of phenylalanine and is used primarily in the treatment of various cancers due to its ability to interfere with the growth and spread of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline involves several steps, starting with the amino acid DL-phenylalanine . The process typically includes the following steps:
Formation of the Intermediate: DL-phenylalanine is reacted with bis(2-chloroethyl)amine to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Purification: The final product is purified using various chromatographic techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves the treatment of 4-[Bis(2-chloroethyl)amino]-L-phenylalanine free base with hydrochloric acid in water, followed by isolation of the hydrochloride salt . This method ensures high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline undergoes several types of chemical reactions, including:
Alkylation: The compound can alkylate DNA and RNA, leading to the formation of cross-links that inhibit cell division.
Hydrolysis: In aqueous solutions, the compound can hydrolyze to form various by-products.
Common Reagents and Conditions
Hydrochloric Acid: Used in the industrial production method to form the hydrochloride salt.
Bis(2-chloroethyl)amine: Used in the initial synthesis step to form the intermediate compound.
Major Products Formed
The major product formed from these reactions is the hydrochloride salt of this compound, which is used in various pharmaceutical applications .
Applications De Recherche Scientifique
4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline has a wide range of scientific research applications, including:
Mécanisme D'action
The compound exerts its effects by cross-linking guanine bases in DNA double-helix strands, directly attacking DNA. This prevents the DNA strands from uncoiling and separating, which is necessary for DNA replication. As a result, the cells can no longer divide, leading to cell death . The primary molecular targets are the nitrogen atom at position 7 and the oxygen atom at position 6 in the molecule of guanine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: Another nitrogen-mustard alkylating agent used in the treatment of chronic lymphocytic leukemia and malignant lymphomas.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
This compound is unique due to its specific structure, which allows for targeted alkylation of DNA and RNA. This specificity makes it particularly effective in treating certain types of cancer, such as multiple myeloma and ovarian cancer .
Propriétés
Numéro CAS |
844879-87-4 |
|---|---|
Formule moléculaire |
C18H25Cl2N3O3 |
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
(2R)-1-[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25Cl2N3O3/c19-7-10-22(11-8-20)14-5-3-13(4-6-14)12-15(21)17(24)23-9-1-2-16(23)18(25)26/h3-6,15-16H,1-2,7-12,21H2,(H,25,26)/t15-,16+/m0/s1 |
Clé InChI |
QDFGLPROGONCOF-JKSUJKDBSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


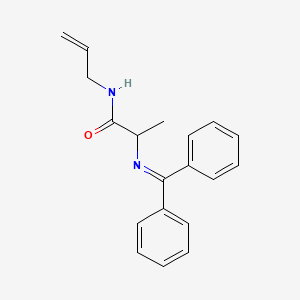
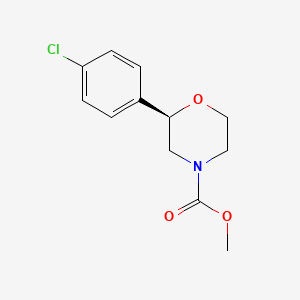
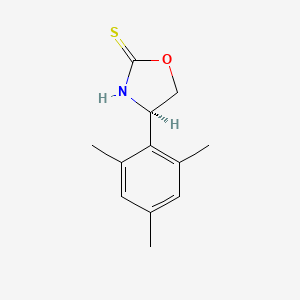
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-](/img/structure/B14183351.png)
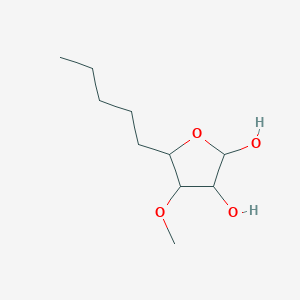

![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)

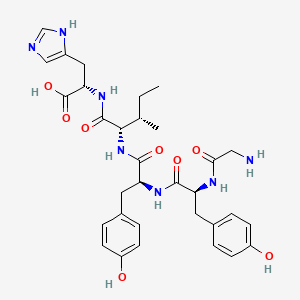
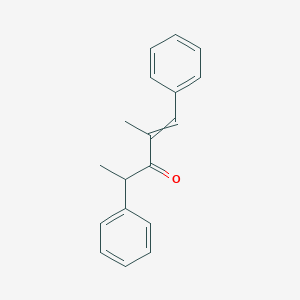
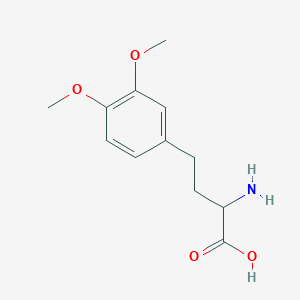
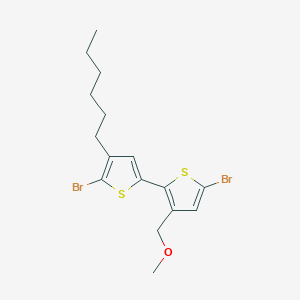
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)
